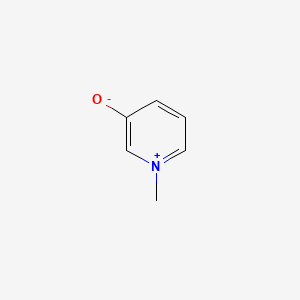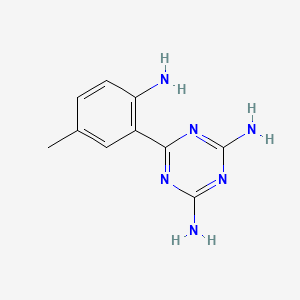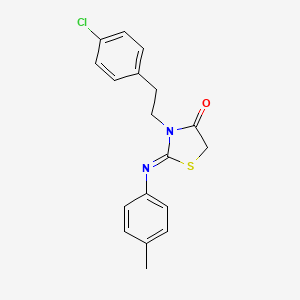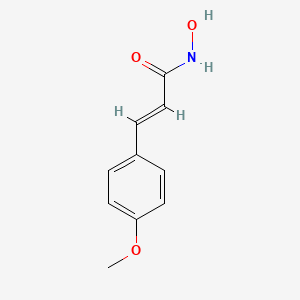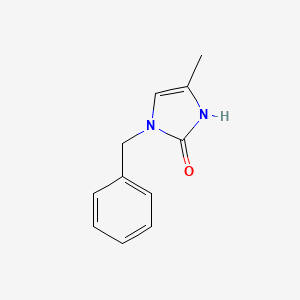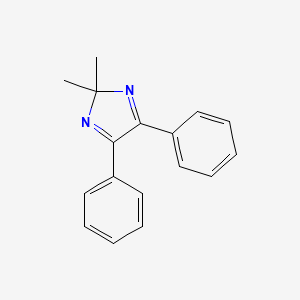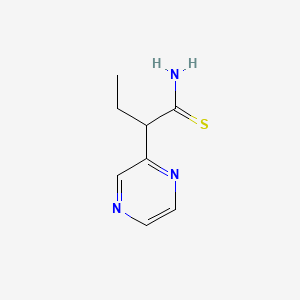
Butyramide, 2-(2-pyrazinyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Butyramide, 2-(2-pyrazinyl)thio- can be achieved through several methods. One common approach involves the reaction of butyronitrile with sulfur-containing reagents under specific conditions. This method typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of ammonium salts and butyryl chloride, which react to form the compound under suitable conditions. Industrial production methods often utilize biocatalytic processes, such as the use of nitrile hydratase enzymes from Bacillus species, to convert butyronitrile to butyramide efficiently .
Chemical Reactions Analysis
Butyramide, 2-(2-pyrazinyl)thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Scientific Research Applications
Butyramide, 2-(2-pyrazinyl)thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, derivatives of this compound have shown promise as anticonvulsants and inhibitors of histone deacetylases, which are important for regulating gene expression and cell differentiation. Additionally, the compound is used in the production of electrorheological fluids, which have applications in various mechanical devices .
Mechanism of Action
The mechanism of action of Butyramide, 2-(2-pyrazinyl)thio- involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit histone deacetylases work by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell differentiation or apoptosis in cancer cells. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Butyramide, 2-(2-pyrazinyl)thio- can be compared with other similar compounds, such as butyramide and isobutyramide. While butyramide is the amide of butyric acid and has applications in various fields, the addition of the 2-pyrazinylthio group in Butyramide, 2-(2-pyrazinyl)thio- enhances its biological activity and specificity. Isobutyramide, on the other hand, has a different structural arrangement and exhibits different chemical and biological properties. The unique structure of Butyramide, 2-(2-pyrazinyl)thio- makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
32081-46-2 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-pyrazin-2-ylbutanethioamide |
InChI |
InChI=1S/C8H11N3S/c1-2-6(8(9)12)7-5-10-3-4-11-7/h3-6H,2H2,1H3,(H2,9,12) |
InChI Key |
SJLKYVVYUNFNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
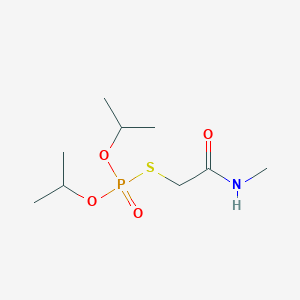
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
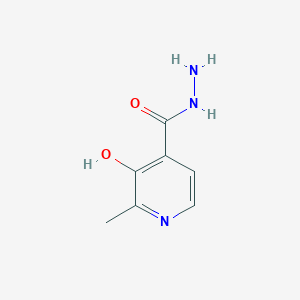
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
